molecular formula C22H21FN4O2S B317250 8-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

8-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B317250
M. Wt: 424.5 g/mol
InChI Key: PPVPPOBEGSFVGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a fluorobenzyl sulfanyl group and a methylbenzyl group. The compound’s structure imparts specific chemical properties that make it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.

    Introduction of Substituents: The fluorobenzyl and methylbenzyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and specific solvents to facilitate the substitution.

    Sulfur Incorporation: The sulfanyl group is introduced using thiolating agents under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

8-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving purine metabolism.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 8-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include purine metabolism and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
  • 8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

8-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H21FN4O2S

Molecular Weight

424.5 g/mol

IUPAC Name

8-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C22H21FN4O2S/c1-14-6-4-5-7-16(14)12-27-18-19(25(2)22(29)26(3)20(18)28)24-21(27)30-13-15-8-10-17(23)11-9-15/h4-11H,12-13H2,1-3H3

InChI Key

PPVPPOBEGSFVGR-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2C3=C(N=C2SCC4=CC=C(C=C4)F)N(C(=O)N(C3=O)C)C

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(N=C2SCC4=CC=C(C=C4)F)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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